1,2,3-Triphenylnaphthalene
Description
Contextualizing Polycyclic Aromatic Hydrocarbons (PAHs) in Contemporary Organic Synthesis and Research
Polycyclic Aromatic Hydrocarbons (PAHs) are organic molecules composed of multiple fused aromatic rings. fiveable.mewikipedia.org Their extended π-electron systems give rise to distinct physical and chemical properties, making them crucial in various fields of research and industry. fiveable.me PAHs are generally solid at room temperature with high melting and boiling points due to strong intermolecular π-π stacking interactions. fiveable.me Chemically, they undergo electrophilic aromatic substitution and can also participate in addition, oxidation, and reduction reactions. fiveable.me
In contemporary organic synthesis, PAHs serve as key building blocks for advanced materials. mdpi.com Their unique optical and redox properties make them suitable for applications in optoelectronic devices such as Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Solar Cells (OSCs). anr.fr The ability to tune the electronic properties of PAHs by introducing heteroatoms or functional groups is a significant area of research. anr.fr Furthermore, the rise of graphene-based materials has positioned PAHs as essential components for the "total synthesis" of monodispersed nanographenes. mdpi.com Some PAHs are also investigated as potential starting materials for the abiotic synthesis of molecules required for the earliest forms of life. wikipedia.org
Significance of Polyphenylnaphthalene Scaffolds in Advanced Aromatic Systems
Polyphenylnaphthalene scaffolds are a specific class of PAHs that feature multiple phenyl group substitutions on a naphthalene (B1677914) core. This structural motif is of particular importance in materials science and supramolecular chemistry. The phenyl substituents can influence the electronic properties of the naphthalene system and also introduce steric bulk, which can be used to control the packing of molecules in the solid state and prevent undesirable aggregation.
The synthesis of highly substituted polyphenylnaphthalenes is a key area of research, as the arrangement of the phenyl groups can dramatically alter the molecule's properties. For instance, the introduction of aryl groups at the peri-positions (1 and 8) of the naphthalene scaffold can lead to strained molecules with unique conformational properties and atropisomerism. These strained systems are of interest for their potential applications as chiral ligands and in photoluminescent materials.
Historical and Contemporary Academic Relevance of 1,2,3-Triphenylnaphthalene in Chemical Literature
This compound is a classic example of a highly substituted polyphenylnaphthalene that has been a subject of academic interest for many years. Its synthesis is often used as a benchmark for new synthetic methodologies. Historically, the formation of this compound has been noted as a byproduct in certain reactions, such as those involving the lithium-coupling of diphenylacetylene (B1204595).
More controlled and efficient syntheses have since been developed. One notable method involves the rhodium-catalyzed cyclodimerization of arylalkynes. researchgate.net For example, the reaction of diphenylacetylene in the presence of a rhodium catalyst like RhCl(PPh₃)₃ can yield this compound. researchgate.netresearchgate.net The Dehydro-Diels-Alder reaction is another synthetic route that has been explored for the formation of substituted naphthalenes. researchgate.net
The academic relevance of this compound also extends to its use as a model compound for studying the fundamental properties of highly substituted aromatic systems. Its well-defined structure allows for detailed spectroscopic and crystallographic analysis, providing insights into the effects of phenyl substitution on the electronic structure and reactivity of the naphthalene core.
Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₂₈H₂₀ |
| Molecular Weight | 356.46 g/mol |
| Appearance | Crystalline solid |
| Solubility | Insoluble in water, soluble in organic solvents like toluene. ntu.edu.sg |
Structure
2D Structure
3D Structure
Properties
CAS No. |
1942-39-8 |
|---|---|
Molecular Formula |
C28H20 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
1,2,3-triphenylnaphthalene |
InChI |
InChI=1S/C28H20/c1-4-12-21(13-5-1)26-20-24-18-10-11-19-25(24)27(22-14-6-2-7-15-22)28(26)23-16-8-3-9-17-23/h1-20H |
InChI Key |
NVAZDJPCSPGJJZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=C2C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=C2C4=CC=CC=C4)C5=CC=CC=C5 |
Other CAS No. |
1942-39-8 |
Pictograms |
Irritant |
Synonyms |
1,2,3-triphenylnaphthalene |
Origin of Product |
United States |
Synthetic Methodologies for 1,2,3 Triphenylnaphthalene
Transition Metal-Catalyzed Cycloaddition and Cyclodimerization Strategies
Transition metal complexes of rhodium, iridium, and platinum have demonstrated notable efficacy in catalyzing the formation of naphthalene (B1677914) frameworks from simple alkyne precursors. These methods often proceed through mechanisms involving oxidative coupling and reductive elimination, offering precise control over the substitution pattern of the resulting naphthalene product.
Rhodium catalysts are particularly versatile for the synthesis of substituted naphthalenes through the coupling of arylalkynes or the reaction of arylboronic acids with alkynes. nih.govacs.orgthieme-connect.com
Wilkinson's catalyst, chloridotris(triphenylphosphine)rhodium(I) ([RhCl(PPh₃)₃]), is a well-known coordination complex widely used for various catalytic transformations, including the hydrogenation of alkenes. wikipedia.orgsynthesiswithcatalysts.comodinity.com Its applications extend to the cyclization and dimerization of alkynes. While primarily recognized for hydrogenation, rhodium complexes involving triphenylphosphine (B44618) ligands are effective for the cyclotrimerization of diynes with monoacetylenes and the dimerization of α-hydroxyacetylenes. researchgate.net In the synthesis of naphthalene derivatives, rhodium(I) complexes, stabilized by ligands like triphenylphosphine, can catalyze the cyclodimerization of arylalkynes. The mechanism generally involves the coordination of alkyne molecules to the rhodium center, followed by oxidative cyclization to form a rhodacyclopentadiene intermediate, which then undergoes further reaction to yield the naphthalene product.
The efficiency and selectivity of rhodium-catalyzed reactions are profoundly influenced by the nature of the ligands and the presence of additives. nih.gov The ligand environment can alter the catalyst's activity both sterically and electronically, thereby affecting the product distribution and chemo-, regio-, and enantioselectivity. nih.govmdpi.com
In the rhodium-catalyzed synthesis of naphthalenes from arylboronic acids and alkynes, a copper-air oxidant system (such as copper acetate) is crucial for the reaction to proceed effectively. nih.govacs.orgthieme-connect.com Additives can also play a critical role; for instance, the presence of an acid can significantly impact the reaction pathway in rhodium(III)-catalyzed C-H functionalization leading to naphthalene frameworks. researchgate.net In some cases, nucleophilic additives can coordinate to the rhodium-carbene intermediate, accelerating the reaction, though care must be taken as some additives like pyridine (B92270) can also poison the catalyst. nih.gov The choice of ligand, from simple phosphines to more complex chiral ligands, is instrumental in tuning the catalytic activity and achieving the desired selectivity in the synthesis of highly substituted aromatic systems. mdpi.comchemrxiv.org
Achieving regioselectivity is a central challenge in the synthesis of polysubstituted naphthalenes. researchgate.net Transition metal-catalyzed methods offer a significant advantage over traditional electrophilic aromatic substitution, where controlling the position of incoming substituents can be difficult. researchgate.net Rhodium-catalyzed cascade oxidative annulation reactions using unsymmetrical alkynes have been shown to be highly regioselective. acs.org
The rhodium-catalyzed oxidative coupling of arylboronic acids with internal alkynes provides a reliable route to 1,2,3,4-tetrasubstituted naphthalenes. thieme-connect.com The substrate scope is generally broad; for example, arylboronic acids with both electron-donating (e.g., methyl, methoxy) and electron-withdrawing (e.g., chloro, bromo, CF₃) groups can react with diphenylacetylene (B1204595) to produce the corresponding naphthalene derivatives in good yields. thieme-connect.com However, arylboronic acids bearing electron-deficient groups tend to be less reactive. thieme-connect.com This methodology demonstrates how the electronic nature of the substrates can influence reaction outcomes.
Iridium complexes have also been identified as effective catalysts for the dimerization of diphenylacetylene. Specifically, iridacarborane complexes, such as [1,1-Br₂-4-SMe₂-1,2,3-IrC₂B₉H₁₀]₂, have been shown to catalyze the dimerization of diphenylacetylene to produce 1,2,3-triphenylnaphthalene. researchgate.netkisti.re.kr This particular reaction yields the target compound in moderate amounts, typically around 20-24%. researchgate.netkisti.re.kr The use of these specialized iridium complexes highlights the diverse range of organometallic catalysts capable of facilitating this transformation.
A noteworthy advancement in the synthesis of this compound involves the use of platinum-silylene complexes. This catalytic system promotes the cyclodimerization of diphenylacetylene derivatives through a mechanism involving the cleavage of a carbon-hydrogen bond at the ortho-position of the aryl group. acs.orgresearchgate.net A key advantage of this method is that it proceeds without the need for any additives. acs.orgresearchgate.net
The utility of the silylene ligand is particularly highlighted by the fact that platinum complexes bearing more common ligands, such as phosphines and N-heterocyclic carbenes (NHCs), were found to be completely inactive for this specific cyclodimerization reaction. acs.orgresearchgate.net Using a platinum-silylene catalyst, the cyclodimerization of diphenylacetylene at 130 °C resulted in the formation of this compound in a 72% yield. researchgate.net The scope of this reaction is also notable, as diarylacetylenes with electron-withdrawing groups (like trifluoromethyl) or halogen atoms were also efficiently cyclodimerized. researchgate.netresearchgate.net
Table 1: Comparison of Catalytic Systems for this compound Synthesis
| Catalyst Type | Specific Catalyst Example | Substrate | Product | Yield | Reference(s) |
|---|---|---|---|---|---|
| Iridium | [1,1-Br₂-4-SMe₂-1,2,3-IrC₂B₉H₁₀]₂ | Diphenylacetylene | This compound | 20-24% | researchgate.net, kisti.re.kr |
| Platinum-Silylene | Platinum(0)-silylene complex | Diphenylacetylene | this compound | 72% | researchgate.net |
Table 2: Compound Names Mentioned in the Article
| Compound Name | Chemical Formula |
|---|---|
| This compound | C₃₀H₂₂ |
| 1,2,3,4-Tetrasubstituted naphthalenes | Varies |
| Azobenzene | C₁₂H₁₀N₂ |
| Chloridotris(triphenylphosphine)rhodium(I) | C₅₄H₄₅ClP₃Rh |
| Copper acetate | Cu(CH₃COO)₂ |
| Diphenylacetylene | C₁₄H₁₀ |
| Grignard Reagents | R-Mg-X |
| Hydrochloric Acid | HCl |
| N-heterocyclic carbenes (NHCs) | Varies |
| Pyridine | C₅H₅N |
| Triphenylphosphine | C₁₈H₁₅P |
| Wilkinson's Catalyst | [RhCl(PPh₃)₃] |
Chromium-Mediated Benzannulation Reactions
Chromium-mediated reactions represent another class of organometallic strategies for constructing polycyclic aromatic compounds. These methods can assemble complex aromatic cores from simpler starting materials.
A specific chromium-mediated approach involves the reaction of 2,2'-dihalobiphenyls with an organolithium reagent, followed by the addition of chromium(III) chloride and an alkyne. nih.gov This sequence initiates a formal [4+2] cycloaddition, which is a powerful method for forming six-membered rings. nih.govthieme-connect.de However, this particular pathway primarily yields phenanthrene (B1679779) derivatives rather than naphthalenes. nih.govthieme-connect.de
While this specific route is directed towards phenanthrenes, related chromium-catalyzed systems have shown that the formation of this compound can occur as a byproduct. ntu.edu.sg This happens via the dimerization of the alkyne substrate (e.g., diphenylacetylene) that is also present in the reaction mixture, demonstrating the competency of chromium catalysts in promoting alkyne cyclization, albeit not as the primary pathway in this context. ntu.edu.sg
Classical Organic Synthesis Approaches to the Naphthalene Framework
Beyond transition-metal catalysis, classical organic synthesis provides several routes to the naphthalene core, often relying on dimerization or condensation-aromatization sequences.
The dimerization of tolane (diphenylacetylene) is a direct method for accessing the this compound structure. This transformation can be promoted under different conditions. For instance, iridacarborane complexes have been shown to catalyze the dimerization of diphenylacetylene, affording this compound in modest yields of 20-24%. researchgate.net The formation of this compound has also been observed as a competing pathway or byproduct in other reactions involving diphenylacetylene, such as lithium-coupling reactions or chromium-catalyzed processes, indicating the inherent tendency of tolane to form this stable naphthalene derivative. ntu.edu.sg
A plausible classical approach to this compound involves the use of a 2,3-diphenyl-α-tetralone precursor. This synthetic strategy leverages the reactivity of the ketone functional group. The key steps would involve:
Nucleophilic Addition: A Grignard reagent, specifically phenylmagnesium bromide, is added to the 2,3-diphenyl-α-tetralone. The phenyl carbanion attacks the electrophilic carbonyl carbon, forming a tertiary alcohol intermediate after acidic workup.
Dehydration and Aromatization: The resulting tertiary alcohol is then subjected to dehydration, typically under acidic conditions, to eliminate a molecule of water and form an alkene. The extended conjugation in this intermediate facilitates a subsequent aromatization step, likely through dehydrogenation, to yield the thermodynamically stable this compound aromatic system. This type of sequence, involving Grignard addition to a cyclic ketone followed by dehydration, is a classic method for constructing highly substituted aromatic rings. nih.gov
The term "reductive dimerization" when applied to alkynes typically describes reactions that lead to linear, less-saturated structures rather than aromatic naphthalene rings. For example, the reductive coupling of diphenylacetylene using lithium metal followed by hydrolysis yields 1,2,3,4-tetraphenylbutadiene, not a cyclized product. wikipedia.org The formation of a naphthalene ring from two alkyne molecules is an oxidative cyclization process, where new carbon-carbon bonds are formed and aromaticity is established, which is mechanistically distinct from a reductive dimerization.
Emerging and Niche Synthetic Protocols for Polyaryl Naphthalenes
Beyond the more established methods, the field of organic synthesis is continually evolving, offering novel and specialized strategies for the construction of complex aromatic systems like polyaryl naphthalenes. These emerging protocols often focus on improving efficiency, regioselectivity, and functional group tolerance, and include metal-free catalysis, cycloaddition reactions, and advanced C-H activation techniques.
One innovative approach involves the use of mesoporous graphitic carbon nitride as a metal-free catalyst for the cyclization of functional nitriles and alkynes. This method presents a greener alternative to traditional heavy metal catalysis.
The Diels-Alder reaction remains a powerful tool for the synthesis of functionalized naphthalenes. Modern variations, such as microwave-assisted intramolecular dehydrogenative Diels-Alder reactions, allow for the concise construction of complex naphthalene frameworks from styrenyl derivatives. nih.govnih.gov For instance, various substituted cyclopenta[b]naphthalenes have been synthesized in excellent yields using this technique.
Table 1: Microwave-Assisted Intramolecular Dehydrogenative Diels-Alder Reaction of Styrenyl Derivatives
| Entry | Tether | R¹ | R² | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | O | H | CO₂Me | 2a | 85 |
| 2 | O | H | CO₂Et | 2b | 87 |
| 3 | O | H | CONEt₂ | 2c | 90 |
| 4 | O | H | CN | 2d | 75 |
| 5 | N-Ts | H | CO₂Me | 2e | 82 |
| 6 | C(CO₂Me)₂ | H | CO₂Me | 2f | 91 |
Data sourced from a study on the concise synthesis of functionalized naphthalenes. nih.gov
Furthermore, transition metal-catalyzed C-H activation and annulation reactions have emerged as a highly effective strategy for synthesizing polysubstituted naphthalenes. Rhodium(III)-catalyzed C-H activation, followed by a cascade [4+2] annulation, has been successfully employed to produce naphthalenone sulfoxonium ylides, which are versatile precursors to multi-substituted naphthols. mdpi.com This method demonstrates excellent regioselectivity and broad substrate tolerance under mild, redox-neutral conditions. mdpi.com
Table 2: Rh(III)-Catalyzed C-H Activation and [4+2] Annulation of Sulfoxonium Ylides
| Entry | R¹ | R² | R³ | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | H | H | H | 3aa | 92 |
| 2 | Me | H | H | 3ba | 95 |
| 3 | OMe | H | H | 3ca | 96 |
| 4 | F | H | H | 3da | 89 |
| 5 | Cl | H | H | 3ea | 85 |
| 6 | Br | H | H | 3fa | 82 |
Reaction conditions: sulfoxonium ylide (0.2 mmol), alkyne (0.22 mmol), [CpRhCl₂]₂ (5 mol%), AgSbF₆ (20 mol%), and Zn(OAc)₂ (30 mol%) in DCE at room temperature for 12 hours under air.* mdpi.com
Aryne cycloaddition reactions also represent a sophisticated method for constructing large polycyclic aromatic compounds, including those with a naphthalene core. epa.govresearchgate.net This strategy involves the in-situ generation of highly reactive aryne intermediates that can undergo [4+2] or palladium-catalyzed [2+2+2] cycloadditions to rapidly build molecular complexity. epa.gov
These emerging and niche protocols highlight the continuous innovation in synthetic chemistry, providing powerful and increasingly efficient pathways to access complex polyaryl naphthalene structures like this compound.
Mechanistic Investigations of 1,2,3 Triphenylnaphthalene Formation
Elucidating Reaction Pathways in Transition Metal Catalysis
Transition metals, owing to their versatile electronic properties and ability to coordinate with organic molecules, play a pivotal role in catalyzing the formation of 1,2,3-triphenylnaphthalene. The elucidation of these reaction pathways is critical for optimizing reaction conditions and expanding the synthetic scope.
Proposed Mechanisms for Rhodium-Catalyzed Cyclodimerization
Rhodium complexes, notably Wilkinson's catalyst (RhCl(PPh₃)₃), are effective in catalyzing the cyclodimerization of arylalkynes to yield 1,2,3-substituted naphthalene (B1677914) derivatives. researchgate.net The generally accepted mechanism for this transformation involves a series of well-defined organometallic steps.
The catalytic cycle is widely believed to commence with the oxidative coupling of two alkyne molecules to the rhodium center. mdpi.comepa.gov This step leads to the formation of a key intermediate, a rhodacyclopentadiene. researchgate.netmdpi.comresearchgate.net This five-membered metallacycle is a crucial hub in the catalytic cycle, from which the subsequent steps leading to the naphthalene product proceed. researchgate.net Computational studies have indicated that for several rhodium-based catalysts, the oxidative coupling step possesses the highest activation energy and is often the turnover-determining step of the entire catalytic cycle. vu.nl
Following the formation of the rhodacyclopentadiene intermediate, the reaction pathway is thought to involve an ortho-metallation event. researchgate.net In this step, a C-H bond on one of the phenyl substituents of the rhodacyclopentadiene undergoes activation and bonds to the rhodium center. This is followed by a metal hydride transfer and subsequent reductive elimination of the resulting benzometallacycloheptatriene intermediate to furnish the final this compound product and regenerate the active rhodium catalyst. researchgate.netyoutube.com Reductive elimination is a common and often thermodynamically favorable process that allows for the release of the organic product from the metal center. youtube.com
Kinetic studies on the rhodium-catalyzed cyclodimerization of tolan (diphenylacetylene) to form this compound have revealed important details about the reaction's energetics. The rate of formation of this compound shows a first-order dependence on the concentrations of both tolan and the rhodium catalyst, RhCl(PPh₃)₃. researchgate.net The activation parameters for this reaction have been determined, providing quantitative insight into the energy profile of the catalytic cycle.
| Activation Parameter | Value | Units |
| Activation Enthalpy (ΔH‡) | 94.7 ± 10 | kJ mol⁻¹ |
| Activation Entropy (ΔS‡) | 36 ± 6 | J K⁻¹ mol⁻¹ |
Table 1: Activation parameters for the rhodium-catalyzed formation of this compound from tolan. researchgate.net
C-H Bond Cleavage Processes in Platinum-Silylene Catalysis
An alternative approach to the synthesis of substituted naphthalenes involves platinum-silylene catalysis. This method is distinguished by its mechanism, which proceeds via the cleavage of a C-H bond at the ortho-position of an aromatic alkyne. researchgate.netresearchgate.netacs.org The use of a platinum complex bearing a silylene ligand has been shown to be effective for the cyclodimerization of diphenylacetylene (B1204595) derivatives, yielding this compound. researchgate.net Notably, platinum complexes with more common ligands like phosphines and N-heterocyclic carbenes (NHCs) were found to be inactive for this specific transformation, highlighting the unique role of the silylene ligand. researchgate.net Mechanistic studies suggest that the strong σ-donor character of the silylene ligand promotes the catalytic performance. researchgate.net
Characterization of Key Organometallic Intermediates
The direct observation and characterization of organometallic intermediates are paramount for validating proposed mechanistic pathways. In the context of rhodium-catalyzed [2+2+2] cycloadditions, intermediate rhodacyclopentadiene complexes have been successfully characterized using a variety of techniques, including cyclic voltammetry, ³¹P NMR spectroscopy, and electrospray ionization mass spectrometry (ESI-MS). researchgate.net These characterizations provide tangible evidence for the existence of these key species in the catalytic cycle. While isolating and characterizing all intermediates can be challenging due to their transient nature, these studies offer invaluable snapshots of the reaction as it progresses. researchgate.netyoutube.com
Advanced Characterization Techniques for 1,2,3 Triphenylnaphthalene
Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation
Single-crystal X-ray diffraction is the premier technique for determining the precise three-dimensional structure of a crystalline solid at an atomic level. uol.de By analyzing the diffraction pattern of X-rays passing through a single crystal of 1,2,3-triphenylnaphthalene, a detailed model of the molecule and its arrangement within the crystal lattice can be constructed.
Due to significant steric hindrance between the three adjacent phenyl groups and the naphthalene (B1677914) core, the this compound molecule is inherently non-planar. The phenyl rings are forced to twist out of the plane of the naphthalene system to minimize repulsive forces. Single-crystal X-ray diffraction precisely measures the dihedral angles between the planes of the phenyl substituents and the naphthalene backbone.
Table 1: Representative Crystallographic Data for Sterically Crowded Aromatic Systems Note: This table provides typical parameters observed in similar poly-aromatic structures, as specific public data for this compound is limited.
| Parameter | Description | Typical Value Range |
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic or Orthorhombic |
| Space Group | The specific symmetry group of the crystal. | P2₁/c, Pbca, etc. |
| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). | a, b, c: 10-20 Å; β: 90-110° |
| Dihedral Angles (Naphthyl-Phenyl) | The angles between the naphthalene plane and the planes of the phenyl rings. | 45° - 85° |
The severe steric crowding in this compound causes significant distortions in its molecular geometry away from idealized values. X-ray diffraction allows for the precise measurement of bond lengths and angles, revealing the extent of these steric-induced strains. caltech.edu For instance, the C-C bonds connecting the phenyl groups to the naphthalene core may be elongated, and the bond angles within the naphthalene ring itself can be distorted to accommodate the bulky substituents. These distortions are a direct consequence of the molecule adopting a conformation that relieves steric clash, providing a quantitative measure of the internal strain. caltech.edu
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a powerful tool for probing the chemical environment of individual nuclei (typically ¹H and ¹³C) within a molecule in solution. nih.govmdpi.com
Proton (¹H) NMR spectroscopy provides valuable information about the electronic environment and spatial arrangement of hydrogen atoms. libretexts.org In this compound, the non-planar arrangement of the phenyl rings creates distinct magnetic environments for the aromatic protons. libretexts.orglibretexts.org The protons on the phenyl rings and the naphthalene core experience anisotropic effects from the ring currents of adjacent, non-coplanar aromatic systems. This leads to a complex and dispersed pattern of signals in the aromatic region (typically 6.5-8.0 ppm) of the ¹H NMR spectrum. pressbooks.pub The specific chemical shifts and coupling patterns can be used to infer the degree of twisting and the average conformation of the molecule in solution.
Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon skeleton of a molecule. bhu.ac.in The chemical shifts of carbon atoms are highly sensitive to their local electronic and steric environment. libretexts.org In this compound, the chemical shifts of the quaternary carbons of the naphthalene ring to which the phenyl groups are attached are particularly sensitive to the dihedral angle between the rings. caltech.edu Steric compression between the adjacent phenyl groups can cause these carbon signals to shift downfield.
Furthermore, the chemical shifts of the carbons within the phenyl rings can indicate the degree of electronic communication (conjugation) with the naphthalene core. mdpi.com Since the severe twisting inhibits effective conjugation, the ¹³C NMR spectrum will reflect this lack of electronic delocalization compared to a more planar biaryl system. Introducing additional substituents onto the phenyl rings or the naphthalene core would further alter the ¹³C chemical shifts, providing a method to probe electronic and steric substituent effects. libretexts.orgmdpi.com
Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Environment | Typical Chemical Shift (δ) Range (ppm) | Notes |
| Naphthalene Carbons (unsubstituted) | 125 - 130 | Standard aromatic region. |
| Naphthalene Carbons (substituted, C1, C2, C3) | 135 - 145 | Deshielded due to substitution and steric effects. caltech.edu |
| Naphthalene Carbons (bridgehead) | 130 - 135 | Quaternary carbons within the fused ring system. |
| Phenyl Carbons (para, meta) | 127 - 129 | Resemble signals in unsubstituted benzene (B151609). |
| Phenyl Carbons (ortho) | 130 - 135 | May be deshielded due to proximity to the naphthalene ring. |
| Phenyl Carbons (ipso, attached to naphthalene) | 140 - 150 | Quaternary carbons, significantly deshielded. oregonstate.edu |
Advanced Mass Spectrometry (MS) Techniques for Molecular Integrity
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. rsc.org High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular integrity of a newly synthesized compound like this compound. HRMS can determine the mass of the parent molecular ion with extremely high accuracy (typically to within a few parts per million).
This precision allows for the unambiguous determination of the compound's elemental formula (C₃₄H₂₄ for this compound). By comparing the experimentally measured exact mass to the calculated theoretical mass, one can confidently confirm that the correct molecule has been synthesized and is free from impurities that would alter the elemental composition. nih.gov This technique verifies that the molecule is intact and has the expected atomic makeup, a fundamental requirement for any further characterization or application.
Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization
Vibrational spectroscopy is a non-destructive analytical tool that probes the vibrational modes of molecules. When subjected to electromagnetic radiation, molecules absorb energy at specific frequencies corresponding to their natural vibrational frequencies, providing a unique spectral fingerprint. Both Infrared (IR) and Raman spectroscopy offer complementary information for characterizing the chemical bonds within this compound.
Infrared (IR) Spectroscopy operates on the principle of absorption of infrared radiation by a molecule, which causes a change in the dipole moment during a vibration. The resulting IR spectrum provides information on the functional groups present. For this compound, the spectrum is dominated by absorptions related to the aromatic C-H and C=C bonds of the naphthalene core and the three phenyl substituents.
Raman Spectroscopy is based on the inelastic scattering of monochromatic light, typically from a laser. bruker.com This phenomenon, known as the Raman effect, results in scattered light that is shifted in frequency from the incident light. bruker.com The magnitude of this shift corresponds to the vibrational energy levels of the molecule and provides a detailed fingerprint of its chemical structure and composition. bruker.comnih.gov
Detailed research findings on the vibrational spectra of this compound are not widely available; however, analysis of the closely related compound 1,2,3,4-tetraphenylnaphthalene provides valuable insights into the expected spectral features. The Raman spectrum of this analog shows strong scattering at approximately 1380 cm⁻¹ and 1600 cm⁻¹. researchgate.net The peak around 1600 cm⁻¹ is characteristic of the sp² C=C stretching vibrations within the aromatic rings. The prominent feature around 1350-1380 cm⁻¹, often labeled the 'D' peak in carbon materials, can indicate disordered graphitic structures or may arise from the phonon density of states in complex aromatic systems. researchgate.net
The vibrational modes for this compound can be categorized based on the vibrating units:
Aromatic C-H Stretching: These vibrations from both the naphthalene and phenyl rings typically appear in the region of 3100-3000 cm⁻¹.
Aromatic C=C Stretching: Multiple bands are expected between 1650 cm⁻¹ and 1400 cm⁻¹ due to the stretching vibrations within the fused naphthalene ring system and the pendant phenyl groups.
C-H Bending (Out-of-Plane): These are particularly diagnostic for the substitution pattern on the aromatic rings. For the 1,2,3-trisubstituted naphthalene core, a characteristic C-H bending vibration is expected around 780 ± 20 cm⁻¹. libretexts.org The monosubstituted phenyl rings would show strong absorptions in the 770-730 cm⁻¹ and 710-690 cm⁻¹ regions. libretexts.org
The table below summarizes the expected IR absorption regions for the key functional groups in this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |
| Aromatic C=C | Stretching | 1650 - 1400 | Medium to Weak |
| Aromatic C-H | Bending (Out-of-Plane) | 900 - 675 | Strong |
This table is based on general values for aromatic compounds and specific values for substitution patterns.
Electron Microscopy and Diffraction for Crystalline and Supramolecular Assemblies
While vibrational spectroscopy illuminates molecular-level bonding, electron microscopy and diffraction techniques are indispensable for visualizing the morphology and structure of this compound at the nanoscale and determining its three-dimensional atomic arrangement in the solid state.
Electron Microscopy , including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), uses a beam of accelerated electrons to generate high-resolution images of a sample.
Scanning Electron Microscopy (SEM): SEM scans a focused electron beam over a surface to create an image. It is primarily used to study the surface topography and morphology of the crystalline form of this compound, revealing details about crystal habits, grain sizes, and surface defects.
Transmission Electron Microscopy (TEM): In TEM, an electron beam is transmitted through an ultrathin sample. This technique offers much higher resolution than SEM and can reveal the internal structure of materials, including lattice fringes of crystalline domains and the organization of molecules in supramolecular assemblies. beilstein-journals.orgscirp.org For materials like this compound, aberration-corrected TEM at low voltages is crucial to minimize electron beam damage while resolving atomic details. beilstein-journals.org
X-ray Diffraction (XRD) is the gold-standard technique for determining the precise arrangement of atoms within a crystal. By irradiating a single crystal with X-rays, a diffraction pattern of spots is produced. uol.de The analysis of the positions and intensities of these spots allows for the determination of the unit cell dimensions and the exact 3D coordinates of every atom in the molecule. uol.de
For this compound, a single-crystal X-ray diffraction study would provide critical data, including:
The precise bond lengths and angles of the entire molecule.
The dihedral angles between the naphthalene plane and the three phenyl rings, quantifying the degree of steric crowding.
The packing arrangement of molecules in the crystal lattice, which is governed by intermolecular forces such as π–π stacking and van der Waals interactions.
Theoretical and Computational Chemistry of 1,2,3 Triphenylnaphthalene
Electronic Structure Theory Applications
Electronic structure theory serves as a powerful tool to elucidate the arrangement and energies of electrons within 1,2,3-triphenylnaphthalene, which in turn governs its chemical behavior and physical properties.
Ab initio and Density Functional Theory (DFT) are cornerstone methods in computational chemistry for studying the electronic structure of molecules from first principles. ntu.edu.sgnih.gov Ab initio methods are based on the direct solution of the Schrödinger equation without empirical parameters, offering high accuracy at a significant computational cost. ntu.edu.sgnih.gov DFT, on the other hand, utilizes the electron density to determine the system's energy, providing a balance between accuracy and computational efficiency, making it well-suited for larger molecules like this compound. mdpi.comnih.gov
DFT calculations have been employed to investigate the properties of this compound. ntu.edu.sgosaka-u.ac.jpcolab.ws These calculations typically involve geometry optimization to find the most stable molecular structure, followed by the calculation of various electronic properties. The choice of functional and basis set is crucial for the accuracy of DFT calculations. nih.gov For aromatic systems, hybrid functionals such as B3LYP are commonly used in conjunction with basis sets like 6-311G(d,p) to provide reliable results for both structure and energetics. researchgate.netresearchgate.net
| Parameter | Description | Common Choice for Aromatic Hydrocarbons |
|---|---|---|
| Functional | Approximation to the exchange-correlation energy in DFT. | B3LYP, PBE0, M06-2X |
| Basis Set | Set of mathematical functions used to build molecular orbitals. | 6-31G(d), 6-311+G(d,p), cc-pVTZ |
| Solvation Model | Accounts for the effect of a solvent on the molecule's properties. | Polarizable Continuum Model (PCM) |
Molecular orbital (MO) theory provides a framework for understanding the electronic distribution and reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. researchgate.netchemrxiv.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical stability and electronic excitability. chemrxiv.org
Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, provides insights into the partial charges on each atom in the molecule. rsc.org This information is crucial for understanding intermolecular interactions and the molecule's polarity.
| Orbital | Energy (eV) | Primary Character | Key Atomic Contributions |
|---|---|---|---|
| HOMO-1 | -6.5 | π-bonding | Naphthalene (B1677914) Core, Phenyl Rings |
| HOMO | -5.8 | π-bonding | Naphthalene Core, Phenyl Rings at C1, C2 |
| LUMO | -1.9 | π-antibonding | Naphthalene Core |
| LUMO+1 | -1.2 | π-antibonding | Phenyl Rings |
The photophysical properties of this compound, such as its absorption and emission of light, are governed by its electronically excited states. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to calculate the energies and properties of these excited states. rsc.org These calculations can predict the molecule's UV-Vis absorption spectrum, providing information about the wavelengths of light it absorbs most strongly.
Nonadiabatic dynamics simulations are employed to study the processes that occur after a molecule absorbs light, such as internal conversion and intersystem crossing. rsc.org These simulations model the motion of the atoms on multiple electronic potential energy surfaces and the transitions between them. rsc.org For a molecule like this compound, these studies can reveal the pathways and timescales of relaxation from higher excited states back to the ground state, which is crucial for understanding its fluorescence or phosphorescence behavior. rsc.orgrsc.org
Molecular Dynamics Simulations for Conformational Analysis
The three phenyl groups in this compound can rotate relative to the naphthalene core, leading to a complex conformational landscape. drugdesign.orgcaltech.edu Molecular dynamics (MD) simulations are a powerful computational technique to explore the different possible conformations and their relative stabilities. drugdesign.orgmanchester.ac.uk By simulating the motion of the atoms over time, MD can reveal the preferred orientations of the phenyl groups and the energy barriers between different conformations. drugdesign.org
These simulations provide a dynamic picture of the molecule's structure, which is often more realistic than the static picture from geometry optimization. manchester.ac.uk The conformational flexibility can have a significant impact on the molecule's properties, including its packing in the solid state and its interactions with other molecules. nih.gov
Computational Prediction and Validation of Spectroscopic Signatures
Computational methods are invaluable for predicting and interpreting various spectroscopic signatures of this compound. By calculating properties such as vibrational frequencies and NMR chemical shifts, computational chemistry can aid in the analysis of experimental spectra.
DFT calculations can predict the infrared (IR) and Raman spectra of this compound by calculating its vibrational modes. researchgate.net The calculated frequencies and intensities can then be compared with experimental spectra to assign the observed peaks to specific molecular vibrations. Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, which helps in the interpretation of ¹H and ¹³C NMR spectra. researchgate.net The validation of these computational predictions against experimental data is a critical step in ensuring the accuracy of the theoretical models. researchgate.net
Reactivity and Derivatization of 1,2,3 Triphenylnaphthalene
Functionalization Strategies for the Naphthalene (B1677914) Core
The naphthalene core of 1,2,3-triphenylnaphthalene presents multiple sites for functionalization, with electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions being the most prominent strategies.
Electrophilic Aromatic Substitution Patterns and Regioselectivity
Electrophilic aromatic substitution (EAS) on the this compound core is governed by the directing effects of the existing phenyl substituents and the inherent reactivity of the naphthalene ring system. dalalinstitute.com The phenyl groups, being weakly activating, and the electronic nature of the naphthalene core influence the position of incoming electrophiles.
The mechanism of EAS involves the attack of an electrophile on the π-electron system of the aromatic ring, forming a resonance-stabilized carbocation intermediate, known as an arenium ion. dalalinstitute.com The stability of this intermediate determines the regioselectivity of the reaction. For substituted naphthalenes, predicting the site of substitution can be complex due to the multiple non-equivalent positions. stackexchange.com Generally, electrophilic attack is favored at the α-positions (1, 4, 5, and 8) over the β-positions (2, 3, 6, and 7) due to the formation of a more stable carbocation intermediate. However, the presence of the three bulky phenyl groups at the 1, 2, and 3-positions introduces significant steric hindrance, which can override the electronic preferences.
While specific, detailed studies on the comprehensive electrophilic substitution patterns of this compound are not extensively documented in the provided search results, general principles of EAS on substituted naphthalenes suggest that substitution would likely occur at the less sterically hindered positions of the unsubstituted ring, primarily at the C5 and C8 positions (para to the fused ring) and potentially at the C4 and C6/C7 positions, though to a lesser extent. stackexchange.com The precise product distribution would depend on the nature of the electrophile and the reaction conditions. researchgate.netyoutube.com
Metal-Catalyzed Cross-Coupling Reactions on Halogenated Derivatives
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are particularly useful for functionalizing halogenated aromatic compounds. eie.grnih.govmdpi.com To apply this strategy to this compound, the naphthalene core must first be halogenated. The reactivity of the resulting halonaphthalenes in cross-coupling reactions generally follows the order C-I > C-Br >> C-Cl. mdpi.com
A variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Stille couplings, can be employed to introduce a wide range of substituents onto the naphthalene core. eie.grtorontomu.ca
Suzuki-Miyaura Coupling: This reaction involves the coupling of a halogenated naphthalene with an organoboron reagent in the presence of a palladium catalyst and a base. It is a versatile method for forming new carbon-carbon bonds. mdpi.com
Sonogashira Coupling: This reaction couples a halogenated naphthalene with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. mdpi.combeilstein-journals.org This method is highly effective for introducing alkynyl groups.
Stille Coupling: This reaction utilizes organostannanes as the coupling partners for halogenated naphthalenes, catalyzed by palladium. torontomu.ca
The regioselectivity of these cross-coupling reactions is determined by the position of the halogen atom on the naphthalene core. Selective halogenation of this compound would be a crucial first step to control the position of further functionalization.
Derivatization and Modification of Phenyl Substituents
The three phenyl groups of this compound offer additional sites for chemical modification. Standard electrophilic aromatic substitution reactions can be performed on these phenyl rings. The directing effects of the naphthalene core on the phenyl rings would likely lead to a mixture of ortho, meta, and para substituted products, with the para position generally being favored due to reduced steric hindrance.
Exploration of Cycloaddition Reactions Involving the Naphthalene Scaffold
Cycloaddition reactions are chemical reactions in which two or more unsaturated molecules combine to form a cyclic adduct, with a net reduction in bond multiplicity. wikipedia.orglibretexts.org The naphthalene core of this compound can potentially participate in cycloaddition reactions, although its aromaticity makes it less reactive than simple alkenes or dienes.
One notable example is the Diels-Alder reaction, a [4+2] cycloaddition. wikipedia.org While the naphthalene ring itself is a reluctant diene, certain activated derivatives or harsh reaction conditions might promote its participation. More commonly, the naphthalene system can act as a dienophile in reactions with highly reactive dienes.
The synthesis of 1,2,3,4-tetraphenylnaphthalene, a closely related compound, is a classic example of a Diels-Alder reaction where tetraphenylcyclopentadienone (B147504) acts as the diene and benzyne (B1209423) serves as the dienophile. wikipedia.org This highlights the potential for the naphthalene scaffold to be involved in such transformations.
Furthermore, gold-catalyzed intramolecular [3+2]-cycloadditions of arene-yne functionalities have been reported, suggesting that with appropriate functionalization, the naphthalene core could be involved in various cycloaddition pathways. researchgate.net
Transformations Leading to Expanded Aromatic Systems and Fused Rings
This compound can serve as a precursor for the synthesis of larger, more complex polycyclic aromatic hydrocarbons (PAHs). rylene-wang.com One common strategy involves intramolecular cyclization reactions, often promoted by photolysis. However, studies have shown that this compound is inert under certain photocyclization conditions, likely due to steric inhibition caused by the vicinal phenyl groups. oup.com
Despite this, other synthetic routes can be envisioned. For instance, functionalization of the naphthalene core or the phenyl substituents with appropriate reactive groups could enable subsequent annulation reactions to build additional fused rings. Palladium-catalyzed double cross-coupling reactions have been successfully employed to create triply annulated benzene (B151609) derivatives, a strategy that could potentially be adapted for expanding the aromatic system of this compound. rylene-wang.com
Role as Precursors in Advanced Organic Synthesis
The reactivity and derivatization potential of this compound make it a valuable precursor in advanced organic synthesis. The ability to selectively functionalize both the naphthalene core and the phenyl substituents allows for the construction of highly tailored molecules.
For example, halogenated derivatives of this compound can be used in iterative cross-coupling reactions to build up complex, multi-component systems. eie.gr The introduction of functional groups through these methods can lead to precursors for polymers, dyes, and other advanced materials. The synthesis of various substituted naphthalenes and 2-naphthols through electrophilic cyclization of alkynes demonstrates the utility of building blocks that can lead to complex naphthalene-based structures. nih.gov
The rhodium-catalyzed cyclodimerization of arylalkynes provides a direct route to 1,2,3-substituted naphthalene derivatives, including this compound itself. researchgate.nettandfonline.com This methodology offers a powerful way to access this scaffold and its derivatives for further synthetic transformations.
Advanced Photophysical Research on 1,2,3 Triphenylnaphthalene
Fundamental Photophysics of Polyphenyl Systems
Polyphenyl systems are notable for their rigid structures and extensive π-conjugation, which dictate their electronic and photophysical properties. The interaction between the phenyl and naphthalene (B1677914) moieties creates a unique electronic landscape that influences how the molecule absorbs and emits light.
The electronic absorption spectra of polyphenyl systems, including phenylnaphthalenes, are characterized by strong ultraviolet absorption arising from π-π* transitions within the conjugated aromatic framework. The position and intensity of these absorption bands are sensitive to the degree of conjugation, the substitution pattern, and the solvent environment. For instance, in related naphthalene derivatives, absorption maxima can be influenced by the introduction of various substituent groups, which can cause shifts to longer wavelengths (bathochromic shifts). mdpi.com The absorption spectra of naphthalene-bridged disilanes, for example, show red-shifted absorption compared to naphthalene, indicating extended conjugation. researchgate.net
Fluorescence spectroscopy reveals the emissive properties of these molecules following photoexcitation. Polyphenyl systems typically exhibit fluorescence in the UV or blue region of the spectrum. The emission spectra can display a well-resolved vibronic structure, which is characteristic of rigid molecules where vibrational energy levels are distinct. researchgate.net However, the specific emission profile is highly dependent on the molecular structure and its environment. For example, changing the position of a biphenyl (B1667301) group on a fluorescent compound can lead to different solid-state emission wavelengths. researchgate.net The solvent polarity generally has a minimal effect on the absorption maxima but can influence the emission profiles of these compounds. researchgate.net
Table 1: Spectroscopic Data for Naphthalene and Related Derivatives This table presents data for related compounds to illustrate general principles for polyphenylnaphthalene systems.
| Compound | Solvent | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) | Reference |
|---|---|---|---|---|
| Naphthalene | Cyclohexane (B81311) | 275 | ~320-350 | |
| 1-(Trimethylsilyl)naphthalene | Cyclohexane | ~284 | ~325-355 | mdpi.com |
| Naphthalene-bridged disilanes | THF/Acetonitrile | ~305 (excitation) | ~335, 345 | researchgate.net |
The photoluminescence quantum yield (PLQY or Φ) is a critical parameter that quantifies the efficiency of the emission process, defined as the ratio of photons emitted to photons absorbed. horiba.com For polyphenyl systems, the quantum yield is highly sensitive to the rigidity of the molecular structure. In dilute solutions, many flexible polyphenyls exhibit low fluorescence quantum yields due to non-radiative decay pathways activated by intramolecular motions like rotation and vibration.
The quantum yield of a fluorescent molecule can be determined through various methods, including a comparative method using a reference standard with a known PLQY or a direct method using an integrating sphere. horiba.com For example, the quantum yield of naphthalene in cyclohexane is 0.23. Studies on related compounds have shown how structural modifications can enhance luminescence. For instance, phosphorescent triphenylphosphine (B44618) salts containing a naphthalene unit have been developed with phosphorescence quantum yields as high as 19.6%. rsc.org This highlights that the efficiency of light emission in these systems can be significantly manipulated through chemical design.
Aggregation-Induced Emission (AIE) Phenomena in Polyphenylnaphthalene Systems
Aggregation-induced emission (AIE) is a fascinating photophysical phenomenon where non-emissive or weakly emissive molecules in dilute solutions become highly luminescent upon aggregation in the solid state or in poor solvents. nih.gov This behavior is the opposite of the aggregation-caused quenching (ACQ) effect typically observed in many traditional fluorophores. Polyphenyl systems, known for their rotor-like structures, are classic examples of AIE-active luminogens (AIEgens).
The generally accepted mechanism for AIE is the restriction of intramolecular motion (RIM). nih.gov In dilute solutions, propeller-shaped molecules like polyphenylnaphthalenes can undergo low-frequency rotational or vibrational motions. These motions act as efficient non-radiative pathways for the excited-state energy to dissipate, leading to weak or no emission. researchgate.net
When the molecules aggregate, the physical constraints imposed by neighboring molecules and intermolecular interactions (such as π-π stacking) hinder these intramolecular motions. nih.gov This physical restriction blocks the non-radiative decay channels, forcing the excited-state energy to be released radiatively as fluorescence. nih.gov Consequently, a significant enhancement in fluorescence intensity is observed. The RIM mechanism encompasses both the restriction of intramolecular rotation (RIR) and the restriction of intramolecular vibration (RIV). researchgate.net
The morphology of the aggregates plays a crucial role in determining the final emission properties of AIEgens. The way molecules pack in the solid state can influence the degree to which intramolecular motions are restricted and can also introduce new intermolecular electronic interactions. Different aggregate morphologies, such as crystalline versus amorphous states or the formation of specific H- or J-aggregates, can lead to varied emission colors and efficiencies. nih.gov
For example, studies on naphthalene diimides have shown that molecules with shorter substituent chains favor H-aggregation, which leads to a strong AIE effect and high quantum yields. nih.govlatrobe.edu.au In contrast, longer chains can lead to more disordered J-aggregates, which are less favorable for AIE. nih.gov This demonstrates that by controlling the aggregation process—through methods like solvent engineering or chemical modification—it is possible to tune the solid-state emissive properties of these materials. The emission of AIE-active compounds can be highly sensitive to their physical state; for instance, grinding or applying pressure can transform a crystalline structure into an amorphous one, resulting in a red-shifted or weakened emission.
Time-Resolved Spectroscopy for Excited-State Dynamics
Time-resolved spectroscopy techniques, such as transient absorption spectroscopy, are powerful tools for probing the dynamics of excited states on timescales ranging from femtoseconds to milliseconds. These methods allow for the direct observation of processes like structural relaxation, intersystem crossing, and internal conversion that compete with fluorescence.
For polyphenyl systems, ultrafast transient absorption spectroscopy can reveal the rapid structural relaxation that occurs on the excited-state potential energy surface, often within hundreds of femtoseconds. rsc.org Following this initial relaxation, the excited state can decay through various channels. In some phenyl-substituted aromatic compounds, intersystem crossing to the triplet manifold is an efficient process that occurs on a picosecond timescale. rsc.org Studies on naphthalene-based azo dyes have identified multiple excited-state lifetimes, indicating a complex decay mechanism involving several transient species. nih.govrsc.org These lifetimes can be on the order of picoseconds, showing very fast excited-state dynamics. nih.govresearchgate.net By studying these ultrafast processes, researchers can gain a detailed understanding of the non-radiative pathways that quench fluorescence and can devise strategies to block them, thereby enhancing the emissive properties of the material.
Table 2: Excited-State Lifetimes for Naphthalene-Based Azo Dyes This table illustrates typical excited-state decay components observed in related systems.
| System | Observed Lifetimes (τ) | Reference |
|---|---|---|
| Protonated Naphthalene-Azo Dyes | <1 ps, ~3 ps, ~13 ps, ~200 ps | nih.govrsc.org |
| Unprotonated Naphthalene-Azo Dyes | ~0.7-1.5 ps, ~3-4 ps, 20-40 ps | nih.govrsc.orgresearchgate.net |
Fluorescence Lifetimes and Decay Processes
Fluorescence is the emission of light from a molecule after it has absorbed light. This process occurs from the lowest excited singlet state (S₁) to the ground singlet state (S₀). The fluorescence lifetime (τ) is a critical parameter that defines the average time a molecule remains in the excited state before returning to the ground state via fluorescence. It is an intrinsic property of a fluorophore and can be influenced by its molecular structure and local environment.
The decay of the excited state is a combination of radiative (fluorescence) and non-radiative processes. The total decay rate is the sum of the rate constants for all de-excitation pathways. Non-radiative decay processes can include internal conversion, intersystem crossing to a triplet state, and quenching by other molecules.
For aromatic molecules like naphthalene derivatives, the fluorescence lifetime is typically in the nanosecond range. While specific experimental data for the fluorescence lifetime of 1,2,3-triphenylnaphthalene is not extensively documented in publicly available literature, the expected behavior can be inferred from related compounds. The phenyl substituents can influence the electronic properties and conformation of the naphthalene core, which in turn affects the fluorescence lifetime. For instance, increased conformational flexibility can introduce non-radiative decay pathways, potentially shortening the fluorescence lifetime.
The fluorescence decay of a population of excited molecules is often monitored using time-resolved fluorescence spectroscopy. The intensity decay is frequently modeled by single or multi-exponential functions. A single exponential decay is characteristic of a single fluorescent species in a homogeneous environment. Multi-exponential decays can indicate the presence of different conformers, excited-state reactions, or quenching processes.
Table 1: Illustrative Fluorescence Lifetime Data for a Hypothetical Triphenylnaphthalene Isomer (Note: This table is for illustrative purposes as specific experimental data for this compound is not readily available in the cited literature.)
| Solvent | Excitation Wavelength (nm) | Emission Wavelength (nm) | Fluorescence Lifetime (τ) (ns) | Quantum Yield (Φf) |
| Cyclohexane | 340 | 380 | 8.2 | 0.45 |
| Ethanol | 340 | 385 | 7.5 | 0.38 |
| Acetonitrile | 340 | 388 | 7.1 | 0.32 |
Phosphorescence and Triplet State Characterization
Phosphorescence is the emission of light from a molecule that has undergone a transition from an excited singlet state to an excited triplet state (T₁), a process known as intersystem crossing (ISC). libretexts.org The subsequent emission of a photon occurs as the molecule relaxes from the T₁ state to the ground singlet state (S₀). libretexts.org This transition is "spin-forbidden," meaning it has a low probability of occurring. libretexts.org Consequently, the lifetime of the triplet state is much longer than that of the singlet state, ranging from microseconds to seconds. libretexts.org
The characterization of the triplet state is crucial for understanding the complete photophysical profile of a molecule. The energy of the triplet state, its lifetime, and the quantum yield of its formation are key parameters. These properties are often studied using techniques like transient absorption spectroscopy.
For naphthalene and its derivatives, the triplet state plays a significant role in their photochemistry. csic.es The efficiency of intersystem crossing determines the population of the triplet state and thus the potential for phosphorescence or other triplet-mediated processes like triplet-triplet annihilation. nih.gov The presence of phenyl groups in this compound can influence the rate of intersystem crossing through spin-orbit coupling effects.
Detailed experimental data on the phosphorescence and triplet state of this compound are scarce in the available literature. However, based on studies of similar aromatic systems, it is expected that this compound would exhibit phosphorescence at lower energies (longer wavelengths) compared to its fluorescence, typically observable at low temperatures in rigid matrices to minimize non-radiative quenching of the long-lived triplet state.
Table 2: Representative Triplet State Properties for a Generic Naphthalene Derivative (Note: This table is for illustrative purposes as specific experimental data for this compound is not readily available in the cited literature.)
| Parameter | Value | Conditions |
| Triplet Energy (Eₜ) | ~2.5 eV | 77 K in a rigid glass |
| Phosphorescence Lifetime (τₚ) | 50 ms (B15284909) - 2 s | 77 K in a rigid glass |
| Intersystem Crossing Quantum Yield (Φᵢₛ꜀) | 0.1 - 0.4 | Room temperature in solution |
| Phosphorescence Emission Maximum | ~470 - 550 nm | 77 K in a rigid glass |
Theoretical Understanding and Modeling of Photophysical Behavior
Computational chemistry provides powerful tools to understand and predict the photophysical properties of molecules like this compound. rsc.org Quantum mechanical calculations can elucidate the electronic structure of the ground and excited states, transition energies, and the probabilities of different photophysical processes.
Methods such as Time-Dependent Density Functional Theory (TD-DFT) are commonly employed to calculate the vertical excitation energies, which correspond to the absorption and emission wavelengths. mdpi.com These calculations can also provide insights into the nature of the electronic transitions, for example, whether they are localized on the naphthalene core or involve charge transfer characteristics with the phenyl substituents.
Modeling of the potential energy surfaces of the excited states is crucial for understanding the competition between different decay pathways. For instance, the calculation of the energy gap between the S₁ and T₁ states can help in predicting the efficiency of intersystem crossing. Furthermore, the identification of conical intersections, which are points where potential energy surfaces cross, can reveal pathways for rapid non-radiative decay.
While specific computational studies on this compound are not widely reported, theoretical investigations on related molecules like phenylnaphthalenes and naphthalene dimers have provided valuable insights. mdpi.commcmaster.ca These studies show that the degree of twisting between the aromatic rings can significantly impact the electronic coupling and, consequently, the photophysical properties. For this compound, the steric hindrance between the adjacent phenyl groups would likely lead to a non-planar conformation, which would be a key factor in its theoretical modeling. Such calculations would be invaluable in interpreting experimental data and in designing new molecules with tailored photophysical properties.
Supramolecular Chemistry Applications of 1,2,3 Triphenylnaphthalene
Design Principles for Supramolecular Assemblies Utilizing Aromatic Interactions
The design of complex supramolecular structures is guided by understanding and manipulating non-covalent interactions. bohrium.com Aromatic interactions, particularly cation-π and π-π stacking, are fundamental in the construction of ordered molecular assemblies. bohrium.comnih.gov These interactions are crucial in numerous biological systems and are increasingly harnessed for the creation of functional materials with applications in fields like molecular recognition, catalysis, and nanotechnology. researchgate.netbohrium.com The precise control over these non-covalent forces allows for the programming of molecules to self-assemble into desired architectures with specific properties. chinesechemsoc.org
Non-covalent interactions are the primary driving forces in the formation of supramolecular assemblies. Among these, π-π stacking and hydrophobic effects are particularly significant, especially in aqueous media. rsc.org
The hydrophobic effect is the tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. chinesechemsoc.orgrug.nl This effect is a major driving force for the self-assembly of amphiphilic molecules, which contain both hydrophobic and hydrophilic parts. nih.govrsc.org In water, aromatic molecules often stack to minimize their contact with the solvent, a phenomenon driven by the unfavorable solvation energy of the aromatic surface. acs.org
π-π stacking refers to the attractive, non-covalent interactions between aromatic rings. These interactions are crucial for stabilizing the structure of DNA, but also play a vital role in the formation of supramolecular polymers and other ordered aggregates. chinesechemsoc.orgchemrxiv.org The combination of hydrophobic effects and π-π stacking can lead to the formation of highly stable and ordered structures, such as nanofibers and nanotubes. rsc.orgacs.org For instance, studies on the self-assembly of cyclic peptide-polymer conjugates have shown that introducing aromatic hydrophobic groups enhances the stability and length of the resulting supramolecular nanotubes due to the synergistic effects of hydrophobic interactions and π-π stacking. acs.org
The interplay between different non-covalent forces, such as hydrogen bonding, π-π stacking, and hydrophobic effects, can be fine-tuned to control the aggregation process. chinesechemsoc.orgrug.nl The thermodynamic parameters of self-assembly are sensitive to these interactions. For example, the standard enthalpy (ΔH°) for the supramolecular polymerization of a urea-functionalized stilbene (B7821643) derivative was found to be significantly more negative in water than in toluene, indicating that the hydrophobic effect contributes to a more enthalpically favorable process in water. chinesechemsoc.orgrug.nl
Table 1: Thermodynamic Parameters for the Supramolecular Polymerization of (E)-SA in Different Solvents (This table is interactive. Click on the headers to sort.)
| Solvent | ΔH° (kJ mol⁻¹) | ΔS° (J mol⁻¹ K⁻¹) | ΔG° (kJ mol⁻¹) |
|---|---|---|---|
| Toluene | -77 | -165 | -28 |
| Water | -124 | -244 | -51 |
Data sourced from studies on a urea-functionalized stilbene derivative ((E)-SA) to illustrate the influence of solvent on thermodynamic parameters of supramolecular assembly. chinesechemsoc.orgrug.nl
Molecular recognition is the specific interaction between two or more molecules through non-covalent bonding. This principle is the foundation of host-guest chemistry, where a larger host molecule possesses a cavity or cleft that can bind a smaller guest molecule. researchgate.netbeilstein-journals.org The selectivity and strength of this binding are determined by a combination of factors, including size and shape complementarity, as well as the interplay of various non-covalent interactions. beilstein-journals.org
Rigid aromatic scaffolds are highly valuable in the design of host molecules. researchgate.net Their well-defined structures create pre-organized cavities that reduce the entropic penalty upon guest binding, leading to stronger and more selective interactions. researchgate.netrsc.org Examples of such hosts include cyclodextrins, calixarenes, and cucurbiturils, which are widely used for their ability to encapsulate a variety of guest molecules. acs.orgnih.gov
The design of rigid hosts allows for precise control over the binding environment. For example, molecular tweezers, which are host molecules with open clefts, can be designed to bind specific aromatic guests through π-π stacking and other interactions. researchgate.net The rigidity of the host framework ensures that the binding site is maintained, allowing for effective molecular recognition. researchgate.netrsc.org The 1,2,3-triphenylnaphthalene molecule, with its rigid and sterically defined structure featuring multiple aromatic rings, represents a potential scaffold for designing novel host molecules in supramolecular chemistry.
Self-Assembly of this compound and its Derivatives
Self-assembly is the autonomous organization of components into structurally well-defined aggregates through non-covalent interactions. chinesechemsoc.org While specific studies detailing the self-assembly of this compound are scarce, its molecular structure suggests a strong potential for forming ordered supramolecular systems.
The molecule possesses a rigid naphthalene (B1677914) core and three phenyl substituents, creating a bulky, propeller-like, and highly aromatic structure. These features are conducive to self-assembly driven by:
π-π Stacking: The multiple aromatic rings (one naphthalene and three phenyl groups) can engage in π-π stacking interactions, promoting the formation of columnar or layered structures.
Hydrophobic Effects: In polar solvents, the hydrophobic nature of this large hydrocarbon would drive aggregation to minimize contact with the solvent. rsc.orgacs.org
van der Waals Forces: The large surface area of the molecule would lead to significant van der Waals interactions, contributing to the stability of the resulting assemblies.
By introducing functional groups onto the phenyl rings or the naphthalene core, the self-assembly behavior of this compound derivatives could be precisely controlled. For example, adding hydrophilic groups could induce amphiphilic character, leading to the formation of micelles or vesicles in water. Conversely, adding groups capable of hydrogen bonding could introduce another level of directional control over the assembly process. rsc.org
Incorporation into Mechanically Interlocked Molecular Architectures
Mechanically interlocked molecular architectures (MIMAs) are molecules connected by a mechanical bond, meaning they are linked by topology rather than a covalent bond. wikipedia.org Prominent examples include catenanes (interlocked rings) and rotaxanes (a ring threaded onto an axle with bulky stoppers). wikipedia.orgnaturalspublishing.com The synthesis of these complex structures often relies on supramolecular templating, where non-covalent interactions pre-organize the components for a subsequent covalent reaction that creates the mechanical bond. wikipedia.orgsciopen.com
The structural characteristics of this compound make it an intriguing candidate for use in MIMAs. Its large size and rigidity could allow it to function as an effective "stopper" in a rotaxane. To create a chinesechemsoc.orgrotaxane, a linear molecule (the axle) would be threaded through a macrocycle (the ring), and then a bulky molecule would be attached to each end of the axle to prevent the ring from dethreading. naturalspublishing.com this compound, or a derivative, could be attached to the ends of an axle molecule, providing the necessary steric hindrance to trap the macrocycle.
Furthermore, the aromatic surfaces of this compound could serve as a recognition site or "station" for a macrocycle in a molecular shuttle, where the ring moves between different positions along the axle in response to external stimuli. nih.gov While no specific examples of its use are reported, the fundamental properties of this compound align well with the design requirements for components within these advanced molecular systems. naturalspublishing.comnih.gov
Potential Role in Supramolecular Catalysis
Supramolecular catalysis utilizes host-guest chemistry and self-assembly to create organized environments that can accelerate chemical reactions or control their selectivity, often mimicking the function of enzymes. researchgate.netbeilstein-journals.org The host molecule or assembly can bind reactants in a specific orientation, stabilizing the transition state or creating a unique reaction microenvironment. rsc.org
The rigid scaffold of this compound could be exploited in the design of supramolecular catalysts. By functionalizing the molecule with catalytic groups, it could act as a platform that positions the catalytic site within a defined pocket. The surrounding phenyl groups would contribute to the shape of this pocket, potentially leading to substrate selectivity.
Alternatively, this compound could be used as a structural component in a larger self-assembled catalyst. For example, it could be incorporated into a ligand for a metal catalyst. The bulk and rigidity of the triphenylnaphthalene unit could influence the coordination sphere of the metal center, thereby tuning its catalytic activity and selectivity. rsc.org This is analogous to how bulky phosphine (B1218219) ligands are used in transition metal catalysis to control the outcome of reactions. rsc.org For instance, research on supramolecular bulky phosphines has demonstrated that steric hindrance provided by large, non-covalently attached units can significantly impact catalytic performance in processes like hydrosilylation. rsc.org The defined and rigid structure of this compound could offer a predictable way to introduce steric bulk and create a specific chiral environment if a chiral derivative were synthesized.
Future Research Directions for 1,2,3 Triphenylnaphthalene
Exploration of Novel Catalytic Systems and Green Synthetic Pathways
The synthesis of 1,2,3-triphenylnaphthalene has traditionally been achieved through methods like the rhodium-catalyzed dimerization of diaryl acetylenes. researchgate.net However, the future of its synthesis lies in the development of more efficient, atom-economical, and environmentally benign catalytic systems.
A significant area for future research is the exploration of novel catalysts that can promote the cyclodimerization of alkynes with improved yields and selectivity. researchgate.net For instance, platinum-silylene complexes have shown promise in catalyzing the cyclodimerization of diphenylacetylene (B1204595) derivatives, proceeding through the cleavage of a carbon-hydrogen bond at the ortho-position without the need for additives. researchgate.net Further investigation into other transition metal catalysts, including those based on iridium and ruthenium, could lead to even more effective synthetic routes. researchgate.netresearchgate.net Iridacarboranes, for example, have been shown to catalyze the dimerization of diphenylacetylene to yield this compound, albeit in moderate yields so far. researchgate.netresearchgate.net
The principles of green chemistry are expected to heavily influence future synthetic strategies. This includes the development of solventless reaction conditions and the use of catalysts that can be easily recovered and recycled. researchgate.net Photo-enzymatic green synthesis, which combines photocatalysis with enzymatic reactions, also presents a promising, albeit less explored, avenue for the synthesis of this compound and its derivatives. researchgate.net
Table 1: Comparison of Catalytic Systems for this compound Synthesis
| Catalyst System | Reactants | Key Features | Potential Research Directions |
| Rhodium-based catalysts | Diaryl acetylenes | Efficient dimerization | Improving yields and exploring substrate scope. researchgate.net |
| Platinum-silylene complexes | Diphenylacetylene derivatives | Additive-free C-H bond cleavage | Optimizing reaction conditions and catalyst stability. researchgate.net |
| Iridacarboranes | Diphenylacetylene | Catalytic dimerization | Enhancing catalytic efficiency and understanding the mechanism. researchgate.netresearchgate.net |
| Photo-enzymatic systems | Potentially various precursors | Environmentally friendly | Investigating suitable enzyme and photocatalyst combinations. researchgate.net |
Advanced Functionalization for Tailored Molecular Architectures with Specific Academic Interests
Future research will undoubtedly focus on the advanced functionalization of the this compound core to create bespoke molecular architectures with specific properties. This involves the strategic introduction of various functional groups onto the naphthalene (B1677914) backbone or the pendant phenyl rings. Such modifications can dramatically alter the electronic, photophysical, and steric properties of the parent molecule.
For instance, the introduction of electron-donating or electron-withdrawing groups can be used to tune the molecule's redox potentials and its absorption and emission characteristics. This could lead to the development of new materials for organic light-emitting diodes (OLEDs) or other optoelectronic applications. The synthesis of derivatives like 7-methoxy-1,2,3-tris(p-methoxyphenyl)naphthalene and 7-nitro-3-(p-nitrophenyl)-1,2-diphenylnaphthalene demonstrates the feasibility of such functionalization. researchgate.net
Furthermore, the attachment of specific binding sites or reactive handles could enable the use of this compound as a scaffold in medicinal chemistry or as a building block for larger, more complex molecular systems. The development of synthetic methodologies that allow for precise control over the position and type of functionalization will be crucial for realizing these goals.
Deeper Computational Insights into Complex Reactivity and Photophysical Phenomena
Computational chemistry will play an increasingly vital role in understanding the intricate reactivity and photophysical properties of this compound and its derivatives. Density Functional Theory (DFT) calculations, for example, can provide valuable insights into the electronic structure, orbital energies, and potential energy surfaces of these molecules. nih.gov
Future computational studies could focus on:
Reaction Mechanisms: Elucidating the detailed mechanisms of catalytic and photochemical reactions involving this compound. This can help in optimizing reaction conditions and designing more efficient catalysts.
Photophysical Properties: Predicting and explaining the absorption, fluorescence, and phosphorescence spectra of functionalized derivatives. datapdf.com This knowledge is essential for designing molecules with tailored optical properties for applications in sensing, imaging, and materials science.
By combining computational predictions with experimental results, researchers can gain a more comprehensive understanding of the structure-property relationships governing the behavior of these complex aromatic systems.
Integration into Multifunctional Supramolecular Systems for Fundamental Studies
The rigid and well-defined structure of this compound makes it an attractive building block for the construction of multifunctional supramolecular systems. Supramolecular chemistry focuses on the non-covalent interactions between molecules to form larger, organized assemblies. uni-mainz.deijsr.neteolss.net
Future research in this area could involve:
Host-Guest Chemistry: Designing and synthesizing this compound-based receptors that can selectively bind to specific guest molecules. The tripodal arrangement of the phenyl groups could create a pre-organized cavity suitable for molecular recognition.
Self-Assembly: Exploring the self-assembly of functionalized this compound derivatives into well-defined nanostructures, such as vesicles, nanotubes, or gels. These materials could have applications in drug delivery, catalysis, and materials science.
Molecular Machines: Incorporating the this compound unit into more complex molecular architectures that can perform specific functions in response to external stimuli, such as light or chemical signals.
The ability to control the assembly of these molecules at the nanoscale opens up exciting possibilities for the bottom-up fabrication of novel functional materials.
Interdisciplinary Research Linkages within Advanced Organic and Physical Chemistry
The full potential of this compound research will be realized through strong interdisciplinary collaborations between advanced organic and physical chemistry. ucsb.eduosaka-u.ac.jppressbooks.pubvu.ltethz.ch Organic chemists can contribute their expertise in synthesis and functionalization, while physical chemists can provide the tools and theoretical frameworks to probe the fundamental properties of these molecules.
Key areas for interdisciplinary research include:
Materials Science: Collaborating to develop new materials with tailored electronic and optical properties for applications in organic electronics and photonics.
Nanoscience: Working together to design and characterize novel self-assembled nanostructures with potential applications in nanotechnology.
Catalysis: Combining synthetic and mechanistic studies to develop next-generation catalysts for a wide range of organic transformations.
By bridging the gap between these disciplines, researchers can accelerate the pace of discovery and unlock the full scientific and technological potential of this compound and its derivatives.
Q & A
Q. How to address discrepancies in reported binding affinities of this compound to aryl hydrocarbon receptor (AhR)?
- Methodological Answer :
- Standardize assays : Use recombinant AhR luciferase reporter systems (e.g., HepG2 cells) with TCDD as a positive control.
- Cross-validate : Compare results across labs via interlaboratory trials (e.g., ISO 5725 accuracy standards).
- Meta-analysis : Apply random-effects models to aggregate data, adjusting for study heterogeneity (I² statistic) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
